molecular formula C28H32O16 B13919578 Tamarixetin 7-O-neohesperidoside

Tamarixetin 7-O-neohesperidoside

Cat. No.: B13919578
M. Wt: 624.5 g/mol
InChI Key: OINKGVSBWFRFRW-PDDXIVOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tamarixetin 7-O-neohesperidoside typically involves the glycosylation of tamarixetin. The process begins with the extraction of tamarixetin from natural sources, followed by its reaction with neohesperidose under specific conditions to form the glycoside. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of tamarixetin from plant sources, followed by its chemical modification to form the glycoside. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: Tamarixetin 7-O-neohesperidoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .

Scientific Research Applications

Tamarixetin 7-O-neohesperidoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

    Biology: It is used to study the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.

    Industry: It is used in the development of natural health products and dietary supplements

Mechanism of Action

The mechanism of action of Tamarixetin 7-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Tamarixetin 7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern and pharmacological properties. Similar compounds include:

Properties

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1

InChI Key

OINKGVSBWFRFRW-PDDXIVOGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Origin of Product

United States

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